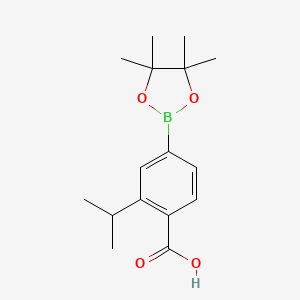

2-异丙基-4-(4,4,5,5-四甲基-1,3,2-二氧硼环-2-基)苯甲酸

描述

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It has a molecular weight of 186.06 .

Synthesis Analysis

This compound can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Physical and Chemical Properties The compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) , a boiling point of 73 °C/15 mmHg (lit.) , and a density of 0.912 g/mL at 25 °C (lit.) .

科学研究应用

Borylation of Arenes

This compound can be used as a reagent to borylate arenes . Borylation is a process that introduces a boron atom into a molecule. The borylated products are useful intermediates in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds.

Preparation of Fluorenylborolane

It can be used to prepare fluorenylborolane . Fluorenylborolane is a boron-containing compound that can be used as a building block in the synthesis of various organic compounds.

Synthesis of Conjugated Copolymers

This compound can also be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer backbone is composed of alternating single and double bonds. These materials have interesting electronic properties and are used in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors.

Synthesis of Dibenzosilole Derivatives

It can be used in the synthesis of 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzosilole . Dibenzosilole derivatives are important in the field of materials science, particularly in the development of optoelectronic devices.

作用机制

Target of Action

The primary target of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons . The compound acts as a reagent in the borylation of arenes .

Mode of Action

The compound interacts with its targets (arenes) through a process called borylation . Borylation is a chemical reaction that introduces a boron atom into a molecule . The result of this interaction is the formation of a new compound with a boron atom attached to the arene .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways, particularly in the synthesis of conjugated copolymers . These copolymers have applications in the development of optoelectronic materials .

Pharmacokinetics

Given its use as a reagent in chemical reactions, it is likely that its bioavailability is influenced by factors such as its chemical stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modification of arenes through borylation . This can lead to the creation of new compounds with different properties, such as increased reactivity or altered electronic characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. For instance, the presence of moisture can affect its stability . Furthermore, the compound is flammable and can form explosive mixtures with air , indicating that safety precautions must be taken when handling and storing the compound .

属性

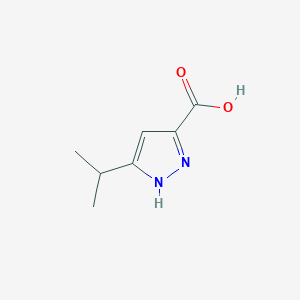

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-10(2)13-9-11(7-8-12(13)14(18)19)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNWDUMYNPPGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)